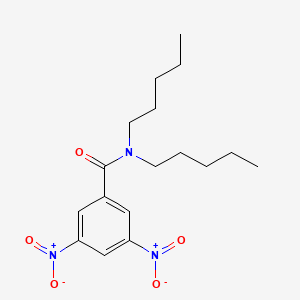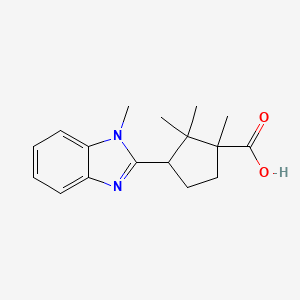![molecular formula C17H14Cl2N4O2 B10899898 1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899898.png)
1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a methyl-pyridyl group, and a pyrazole carboxamide moiety
Métodos De Preparación
The synthesis of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,3-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy intermediate.
Formation of the pyrazole intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Coupling of intermediates: The dichlorophenoxy intermediate is then coupled with the pyrazole intermediate under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but includes a chromenyl group instead of a pyridyl group.
1-[(2,3-Dichlorophenoxy)methyl]-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide: This compound has a cyclohexyl group instead of a pyridyl group.
The uniqueness of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(6-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14Cl2N4O2 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-11-4-2-7-15(20-11)21-17(24)13-8-9-23(22-13)10-25-14-6-3-5-12(18)16(14)19/h2-9H,10H2,1H3,(H,20,21,24) |
Clave InChI |
CPONNDMSSXLBIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10899816.png)
![7-(difluoromethyl)-N-(4-hydroxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10899824.png)

![2-{(2E)-2-[(2E)-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10899846.png)
![[3-Bromo-4-(cyanomethoxy)-5-ethoxybenzylidene]propanedinitrile](/img/structure/B10899850.png)
![4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B10899858.png)
![(2Z)-13-acetyl-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10899862.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10899874.png)
![5-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10899881.png)
![2,2-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10899882.png)
![N-[4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10899889.png)
![7-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10899894.png)

